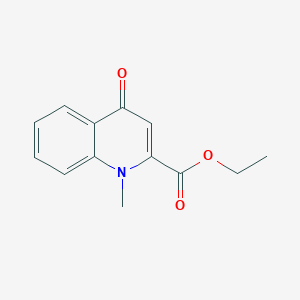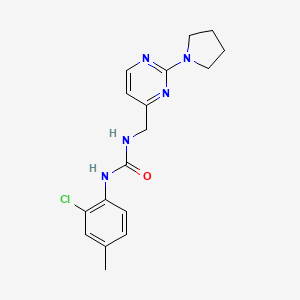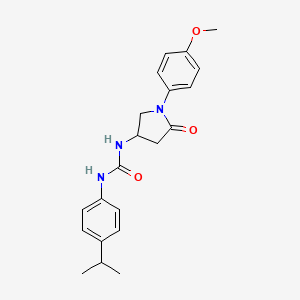
3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, an ethylpiperazinyl moiety, and a methylquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the ethylpiperazinyl moiety. Key steps in the synthesis may include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
N-Alkylation: The ethylpiperazinyl group is introduced via N-alkylation using 1-ethylpiperazine and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, facilitated by reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), organolithium reagents, and Grignard reagents.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease progression. The benzenesulfonyl group can enhance the compound’s binding affinity to target proteins, while the quinoline core can facilitate its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Ethylpiperazin-1-yl)-6-methylquinoline: Lacks the benzenesulfonyl group, resulting in different chemical reactivity and biological activity.
3-(Benzenesulfonyl)-6-methylquinoline: Lacks the ethylpiperazinyl group, affecting its pharmacokinetic properties.
3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-6-methylquinoline: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring, leading to variations in its biological activity.
Uniqueness
The unique combination of the benzenesulfonyl group, ethylpiperazinyl moiety, and methylquinoline core in 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline imparts distinct chemical and biological properties, making it a valuable compound for diverse scientific research applications.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-3-24-11-13-25(14-12-24)22-19-15-17(2)9-10-20(19)23-16-21(22)28(26,27)18-7-5-4-6-8-18/h4-10,15-16H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZVFNFLCMITPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(5-chloro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2620743.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2620746.png)
![4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline](/img/structure/B2620748.png)
![3,4-difluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide](/img/structure/B2620750.png)
![N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2620751.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2620753.png)

![2-(2,4-dichlorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2620759.png)
![N-(2,4-dimethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2620761.png)
![3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2620763.png)
![2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620764.png)
